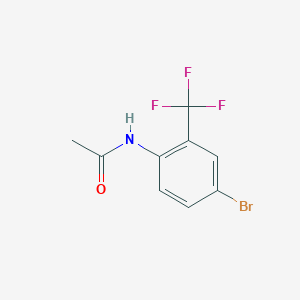

4'-Bromo-2'-(trifluoromethyl)acetanilide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-(trifluoromethyl)acetanilide typically involves the acylation of 4-bromo-2-(trifluoromethyl)aniline. The process can be summarized as follows:

Starting Material: 4-Bromo-2-(trifluoromethyl)aniline.

Acylation Reaction: The aniline undergoes acylation with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 4’-Bromo-2’-(trifluoromethyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Bromo-2’-(trifluoromethyl)acetanilide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding aniline derivative.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

4'-Bromo-2'-(trifluoromethyl)acetanilide has been studied for its potential interactions with biological macromolecules such as enzymes and receptors. Initial studies suggest that it may exhibit therapeutic effects, warranting further investigation into its pharmacological properties.

Agrochemicals

Due to its structural similarity to other acetanilide derivatives known for herbicidal activity, this compound may serve as a lead structure for developing new agrochemical agents. Its lipophilic nature could enhance bioavailability in plant systems.

Material Science

The compound's unique electronic properties due to the trifluoromethyl group make it a candidate for applications in organic electronics and photonic materials. Research into its use in sensors and light-emitting devices is ongoing.

Case Study 1: Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Preliminary results indicated that the compound could inhibit certain enzyme activities, suggesting potential use as a drug candidate.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis conditions for higher yields of this compound. By adjusting reaction parameters such as temperature and reagent concentrations, researchers achieved a significant increase in product yield while minimizing by-products.

Mécanisme D'action

The mechanism of action of 4’-Bromo-2’-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

4-Bromo-2-(trifluoromethyl)aniline: A precursor in the synthesis of 4’-Bromo-2’-(trifluoromethyl)acetanilide.

4-Bromobenzotrifluoride: Another compound with similar substituents but different core structure.

2’-Bromo-4’-(trifluoromethyl)acetanilide: An isomer with the bromo and trifluoromethyl groups at different positions.

Uniqueness: 4’-Bromo-2’-(trifluoromethyl)acetanilide is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Activité Biologique

4'-Bromo-2'-(trifluoromethyl)acetanilide (CAS No. 29124-62-7) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 282.06 g/mol. The presence of a bromine atom and a trifluoromethyl group enhances its lipophilicity and influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, which can lead to both therapeutic effects and potential toxicity depending on the target.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Protein Interactions : It can modify protein functions, impacting cellular signaling pathways.

Cytotoxicity Studies

Research indicates that compounds with similar structural features exhibit varying degrees of cytotoxicity. For instance, studies have demonstrated that modifications in the aromatic ring or substituents can significantly alter the cytotoxic profile of related compounds .

| Compound Name | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | TBD |

| Flutamide (structurally related) | 50-75 | Inhibits complex I of the electron transport chain |

The exact IC50 value for this compound remains to be established through systematic testing.

Case Studies

- Enzyme Interaction : A study focusing on enzyme inhibition revealed that compounds with trifluoromethyl groups often show enhanced potency against certain targets, suggesting that this compound may also demonstrate similar behavior .

- Therapeutic Potential : Preliminary investigations into the compound's ability to modulate biological pathways have shown promise in drug development contexts, particularly in targeting diseases associated with metabolic dysfunctions.

Applications in Research

This compound is utilized in various research applications:

Propriétés

IUPAC Name |

N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOVPNJSJCCCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378447 | |

| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-62-7 | |

| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.